N,N'-di-tert-butyl-6-[4-(tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-DI-TERT-BUTYL-6-(4-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-DI-TERT-BUTYL-6-(4-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of tert-butyl groups through alkylation reactions. The tetrazolopyridazine moiety is then synthesized separately and coupled with the triazine core under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N2,N4-DI-TERT-BUTYL-6-(4-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, N2,N4-DI-TERT-BUTYL-6-(4-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with various metal ions.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.
Industry
In industrial applications, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N2,N4-DI-TERT-BUTYL-6-(4-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-mercaptophenol: Known for its antioxidant properties and used in various industrial applications.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used as a UV stabilizer in polymers.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Utilized as a ligand in coordination chemistry.
Uniqueness
N2,N4-DI-TERT-BUTYL-6-(4-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its combination of a triazine core with a tetrazolopyridazine moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H30N12 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-N,4-N-ditert-butyl-6-[4-(tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H30N12/c1-18(2,3)23-15-20-16(24-19(4,5)6)22-17(21-15)30-11-9-29(10-12-30)14-8-7-13-25-27-28-31(13)26-14/h7-8H,9-12H2,1-6H3,(H2,20,21,22,23,24) |
InChI Key |
CBWCLNLMBBPSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N2CCN(CC2)C3=NN4C(=NN=N4)C=C3)NC(C)(C)C |
Origin of Product |
United States |
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